Methyl 2,6-diisocyanatohexanoate
Overview
Description
Mechanism of Action
Target of Action
Methyl 2,6-diisocyanatohexanoate is a highly reactive compound that primarily targets gelators in organic solvents . Gelators are substances that have the ability to form a gel, a semi-solid system consisting of networks that span the volume of a liquid medium and ensnare it through surface tension and capillary action .
Mode of Action
The compound interacts with its targets through a process known as in situ organogelation . This process involves the mixing of this compound with alkylamines, leading to the formation of organogels within several seconds after mixing . This is in contrast to conventional organogelation, which involves the dissolution of gelators by heating .
Biochemical Pathways
The compound’s ability to form organogels suggests that it may influence the physical properties of organic solvents and potentially affect various biochemical reactions within these solvents .
Pharmacokinetics
Given its reactivity and use in organogelation, it is likely that these properties would be significantly influenced by the specific conditions of the solvent environment .
Result of Action
The primary result of this compound’s action is the formation of organogels . These organogels have similar FT-IR spectra and SEM photographs to those formed by conventional organogelation . This suggests that the compound’s action leads to the creation of stable, structured networks within the organic solvent .
Action Environment
The action of this compound is highly dependent on the specific conditions of the environment. For instance, the process of in situ organogelation occurs at room temperature . Additionally, the compound’s reactivity and the resulting formation of organogels can be influenced by factors such as the presence of alkylamines and the properties of the organic solvent .
Biochemical Analysis
Biochemical Properties
The role of Methyl 2,6-diisocyanatohexanoate in biochemical reactions is primarily as a reactive intermediate in the formation of polyurethane polymers . The isocyanate groups on this compound can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its reactivity with compounds containing active hydrogen atoms . This can lead to the formation of urethane linkages, which are integral to the structure of polyurethane polymers
Preparation Methods
Methyl 2,6-diisocyanatohexanoate can be synthesized through various methods. One common synthetic route involves the reaction of hexamethylene diisocyanate with methanol . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of highly reactive intermediates and specific reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Methyl 2,6-diisocyanatohexanoate undergoes various chemical reactions, including substitution and addition reactions. It reacts readily with alkylamines to form urea derivatives . Common reagents used in these reactions include alkylamines and other nucleophiles. The major products formed from these reactions are typically urea derivatives, which have applications in various fields .
Scientific Research Applications
Methyl 2,6-diisocyanatohexanoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, it is utilized in the modification of biomaterials to enhance their properties. In medicine, it is used in the development of medical adhesives and sealants due to its biocompatibility . In industry, it is employed in the production of high-performance polymers and coatings.
Comparison with Similar Compounds
Methyl 2,6-diisocyanatohexanoate is similar to other diisocyanates, such as hexamethylene diisocyanate and toluene diisocyanate. it is unique due to its specific molecular structure, which imparts distinct properties and reactivity. Similar compounds include hexamethylene diisocyanate, toluene diisocyanate, and isophorone diisocyanate . The uniqueness of this compound lies in its ability to form biocompatible and high-performance materials .
Properties
IUPAC Name |
methyl 2,6-diisocyanatohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLRODJJLADBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303005 | |
Record name | Methyl 2,6-diisocyanatohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4460-02-0 | |
Record name | Methyl 2,6-diisocyanatohexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4460-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,6-diisocyanatohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004460020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,6-diisocyanatohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,6-diisocyanatohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 2,6-diisocyanatohexanoate contribute to the formation of organogels, and what unique properties does this method offer?
A1: this compound (LDI) plays a crucial role in a process called "in situ organogelation" []. Unlike conventional organogelation, which requires heating to dissolve gelator molecules, in situ organogelation utilizes LDI's high reactivity with compounds like alkylamines. This reaction occurs at room temperature, leading to the rapid formation of organogels within seconds []. This method allows the creation of organogels from solvents that traditional methods struggle with, expanding the possibilities for material design and applications.
Q2: How does the choice of diisocyanate and chain extender impact the properties of the resulting segmented polyurethanes (SPUs)?
A2: The choice of diisocyanate, like this compound (LDI) or 1,4-diisocyanatobutane (BDI), and chain extender, such as 1,3-propanediol (PDO) or 1,4-butanediamine (BDA), significantly affects the properties of the resulting SPUs []. For instance, using LDI combined with BDA can inhibit the crystallization of polycaprolactone (PCL) segments within the SPU []. This inhibition, in turn, influences the microphase separation, leading to enhanced aggregation of hard segments and improved elastic properties []. Therefore, selecting the appropriate combination of diisocyanate and chain extender allows for tailoring the SPU's thermal properties, crystallinity, and mechanical behavior for specific applications.
Q3: Why is this compound preferred over aromatic diisocyanates in the development of biodegradable polyurethane scaffolds for tissue engineering?
A3: this compound (LDI) is favored over aromatic diisocyanates in biodegradable polyurethane scaffold development due to its biocompatibility and the non-toxic nature of its degradation products []. Aromatic diisocyanates, when degraded, can release toxic diamines, posing risks to cellular health and tissue regeneration []. LDI, on the other hand, offers a safer alternative as it breaks down into less harmful byproducts. This characteristic makes LDI-based polyurethanes well-suited for biomedical applications where biocompatibility is paramount.
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